

In Vitro Activity of INF195: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: INF 195

Cat. No.: B15611257

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of INF195, a novel cytotoxic agent belonging to the class of chalcone mimics. INF195 and its analogues, such as IPE-7, are characterized by a 1-(1H-imidazol-2-yl)ethan-1-one moiety and have demonstrated potent antimitotic properties by targeting tubulin. This document outlines the quantitative data on its cytotoxic effects, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and related experimental workflows.

Data Presentation: Cytotoxicity Profile

INF195 and related chalcone mimics exhibit significant growth inhibitory activity across a range of human cancer cell lines. While specific GI50 values for a compound explicitly named INF195 are not publicly available, the following table summarizes representative growth inhibition data for structurally related chalcone derivatives that also function as tubulin polymerization inhibitors. These compounds demonstrate efficacy in the low micromolar to nanomolar range.

Cell Line	Cancer Type	Representative GI50 (μM)
Leukemia		
HL-60	Acute Promyelocytic Leukemia	0.1 - 2.0
K-562	Chronic Myelogenous Leukemia	0.5 - 5.0
Non-Small Cell Lung Cancer		
A549	Lung Carcinoma	0.2 - 3.5
NCI-H460	Large Cell Lung Cancer	0.3 - 4.0
Colon Cancer		
HCT-116	Colorectal Carcinoma	0.1 - 2.5
HT29	Colorectal Adenocarcinoma	0.4 - 6.0
Breast Cancer		
MCF7	Breast Adenocarcinoma	0.1 - 4.0 ^[1]
MDA-MB-231	Breast Adenocarcinoma	0.3 - 5.0
Prostate Cancer		
DU-145	Prostate Carcinoma	0.2 - 3.0
Ovarian Cancer		
OVCAR-3	Ovarian Adenocarcinoma	1.5 - 3.0 ^[2]

Note: The GI50 values are representative of chalcone-based tubulin polymerization inhibitors and may not reflect the exact values for INF195. Actual values can vary based on the specific analogue and experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of INF195 are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of INF195 that inhibits cell growth by 50% (GI50). It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3][4][5]

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- INF195 stock solution (in DMSO)
- 96-well plates
- MTT solution (5 mg/mL in PBS)[3]
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of INF195 in complete medium. Replace the medium in the wells with 100 μ L of the medium containing different concentrations of INF195. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[6]
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[\[3\]](#)
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the INF195 concentration and determine the GI50 value using a suitable software.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of INF195 on the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.[\[7\]](#)

Materials:

- Lyophilized tubulin (>99% pure)
- General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (10 mM)
- Glycerol
- INF195 stock solution (in DMSO)
- Positive control (e.g., colchicine)
- Vehicle control (DMSO)
- Pre-chilled 96-well half-area microplates
- Temperature-controlled microplate reader

Procedure:

- Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[\[7\]](#)

- **Compound Addition:** Pipette 10 μ L of 10x concentrated INF195 dilutions, positive control, or vehicle control into the wells of a pre-chilled 96-well plate.
- **Initiation of Polymerization:** To start the reaction, add 90 μ L of the cold tubulin polymerization mix to each well.
- **Data Acquisition:** Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[\[7\]](#)
- **Data Analysis:** Plot the change in absorbance over time. Compare the polymerization curves of INF195-treated samples to the vehicle control to determine the effect on the rate and extent of tubulin polymerization. The IC₅₀ for tubulin polymerization can be calculated from a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of INF195 on cell cycle progression by quantifying the DNA content of cells stained with propidium iodide (PI).

Materials:

- Cancer cell lines
- Complete cell culture medium
- INF195 stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- **Cell Treatment:** Seed cells in 6-well plates and treat with various concentrations of INF195 for a specified time (e.g., 24 hours). Include a vehicle control.
- **Cell Harvesting:** Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with PBS.
- **Fixation:** Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
- **Staining:** Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
- **Incubation:** Incubate the cells in the dark for 30 minutes at room temperature.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:** Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubule Network

This technique allows for the visualization of the effects of INF195 on the cellular microtubule network.

Materials:

- Cancer cell lines
- Sterile glass coverslips
- Complete cell culture medium
- INF195 stock solution (in DMSO)
- PBS
- Fixation solution (e.g., 4% paraformaldehyde or cold methanol)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody (e.g., mouse anti- α -tubulin)
- Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
- Nuclear stain (e.g., DAPI)
- Antifade mounting medium
- Fluorescence microscope

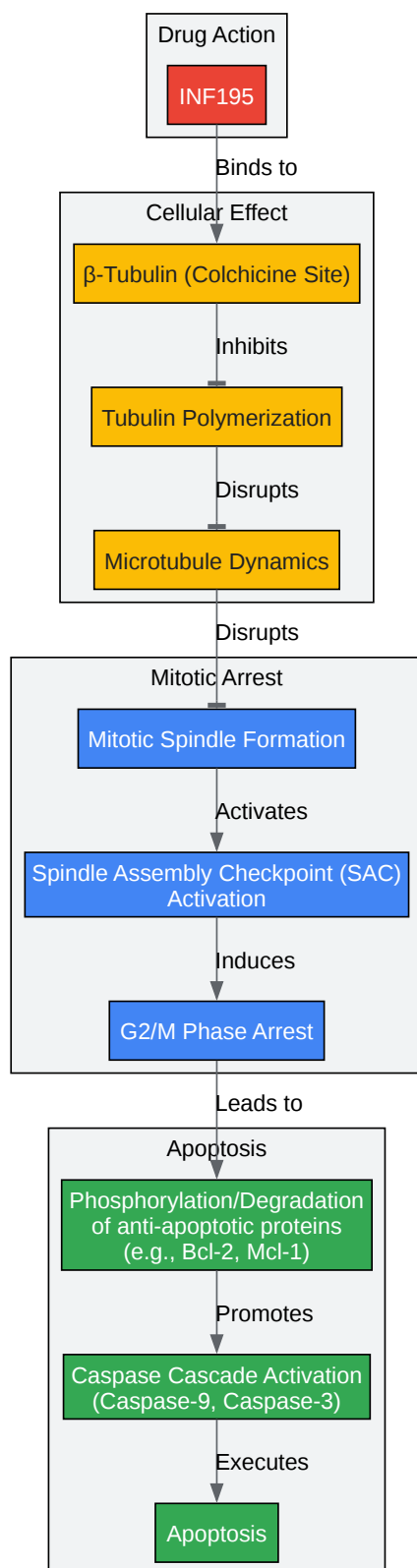
Procedure:

- Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with INF195 for the desired time.
- Fixation: Gently wash the cells with PBS and fix them with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C .
- Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour. [\[8\]](#)
- Primary Antibody Incubation: Incubate the cells with the primary anti- α -tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C . [\[8\]](#)
- Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody in the dark for 1 hour at room temperature. [\[8\]](#)
- Nuclear Staining and Mounting: Stain the nuclei with DAPI, wash with PBS, and mount the coverslips onto microscope slides using antifade mounting medium. [\[8\]](#)
- Imaging: Visualize the microtubule network using a fluorescence microscope.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of INF195 and the workflows of the key experimental protocols.

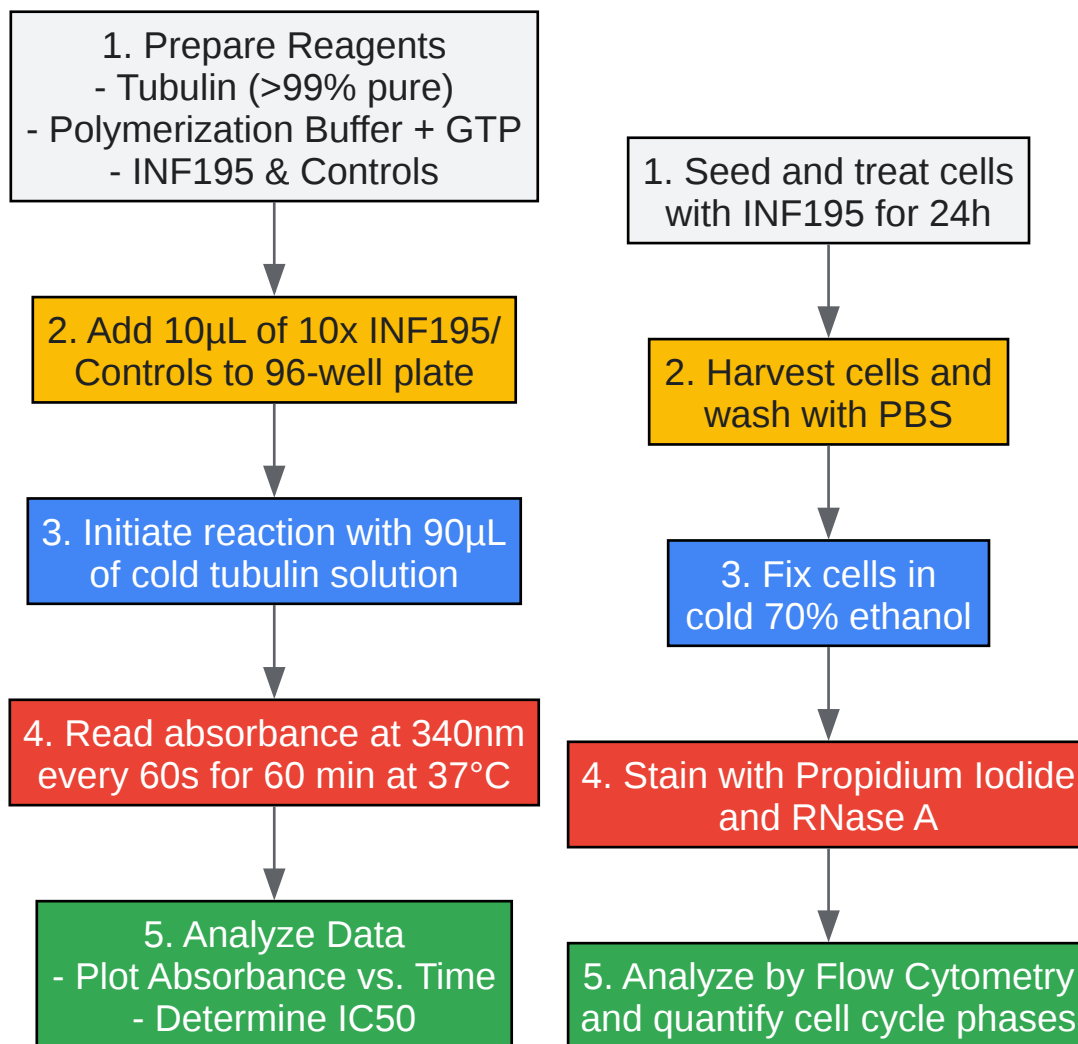
Signaling Pathway of INF195-Induced Apoptosis



[Click to download full resolution via product page](#)

Caption: Signaling pathway of INF195-induced apoptosis.

Experimental Workflow: In Vitro Tubulin Polymerization Assay



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]
- 3. abcam.com [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In Vitro Activity of INF195: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15611257#in-vitro-activity-of-inf-195>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com